H-89 Dihydrochloride

Descripción

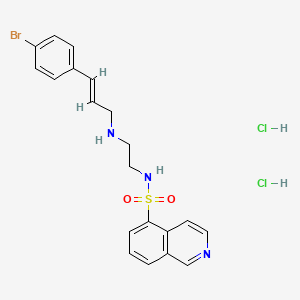

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOGQJVGPIKAM-WTVBWJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-89 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride is a widely utilized pharmacological tool in cell biology and signal transduction research. Initially characterized as a potent and selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), further studies have revealed a more complex pharmacological profile. This technical guide provides an in-depth overview of the core mechanism of action of H-89, its off-target effects, and detailed experimental protocols for its use and characterization.

Core Mechanism of Action: PKA Inhibition

H-89 acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the PKA catalytic subunit.[1] This inhibition prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA's target substrates, thereby blocking downstream signaling events. The in vitro IC50 of H-89 for PKA is approximately 48-50 nM.[2][3][4] In cellular assays, a higher concentration, typically in the range of 10-30 µM, is required to observe the inhibitory effects on PKA substrate phosphorylation.[3]

Signaling Pathway: cAMP/PKA

The cAMP/PKA signaling pathway is a crucial regulator of numerous cellular processes. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) can activate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), ion channels, and enzymes, thereby modulating gene expression, metabolism, and cell growth. H-89's inhibition of PKA effectively blocks these downstream effects.

Off-Target Effects of H-89

Despite its common use as a PKA-specific inhibitor, H-89 exhibits significant activity against a range of other kinases and cellular targets. This polypharmacology necessitates careful interpretation of experimental results.

Kinase Inhibition Profile

H-89 has been shown to inhibit several other kinases, some with IC50 values comparable to or only slightly higher than that for PKA. These include members of the AGC kinase family and others.

Interaction with Rho-associated Kinase (ROCK)

H-89 is a known inhibitor of ROCKII, which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[5] The inhibition of ROCK by H-89 can lead to cellular effects independent of PKA inhibition.[5][6]

Effects on mTOR Signaling

Recent evidence suggests that H-89 can render the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors.[7][8] This suggests a complex interplay between H-89 and the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The exact mechanism of this interaction is still under investigation but may involve an unknown target of H-89.[9]

Beta-Adrenergic Receptor Antagonism

H-89 can act as an antagonist at β1- and β2-adrenergic receptors, with Ki values of approximately 350 nM and 180 nM, respectively.[10] This can confound studies on cAMP signaling that involve the use of β-adrenergic agonists like isoproterenol, as H-89 can directly block the receptor, independent of its PKA inhibitory activity.[10]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) of H-89 for its primary and major off-target kinases.

Table 1: H-89 Inhibitory Activity (IC50)

| Target Kinase | IC50 (nM) | Reference(s) |

| Protein Kinase A (PKA) | 48 - 135 | [2][4][11][12] |

| S6K1 | 80 | [11][12][13] |

| MSK1 | 120 | [11][12][13] |

| ROCKII | 270 | [11][12][13] |

| PKG | ~500 | [3] |

| PKCμ | ~500 | [3] |

| PKBα (AKT1) | 2600 | [11][13] |

| MAPKAP-K1b (RSK2) | 2800 | [11][13] |

Table 2: H-89 Binding Affinity (Ki)

| Target | Ki (nM) | Reference(s) |

| Protein Kinase A (PKA) | 48 | [11][13] |

| β2-Adrenergic Receptor | ~180 | [10] |

| β1-Adrenergic Receptor | ~350 | [10] |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay to Determine IC50

This protocol provides a general framework for determining the IC50 of H-89 against a target kinase using a fluorescence-based assay.

Materials:

-

Recombinant target kinase

-

Kinase-specific peptide substrate

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

DMSO

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare H-89 dilutions: Prepare a serial dilution of H-89 in DMSO. A typical starting concentration would be 100 µM, with 1:3 serial dilutions.

-

Prepare kinase reaction mix: In the kinase assay buffer, prepare a solution containing the target kinase and its peptide substrate at their optimal concentrations (determined empirically).

-

Add inhibitor: To the wells of the 384-well plate, add 1 µL of the H-89 dilutions. Include a DMSO-only control.

-

Initiate kinase reaction: Add 10 µL of the kinase reaction mix to each well.

-

Start the reaction: Add 10 µL of ATP solution to each well to a final concentration that is at or near the Km for the specific kinase.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Measure fluorescence: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence intensity according to the manufacturer's instructions.

-

Data analysis: Plot the percentage of kinase activity versus the log concentration of H-89. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of CREB Phosphorylation

This protocol describes how to assess the in-cell efficacy of H-89 by measuring the phosphorylation of CREB, a downstream target of PKA.

Materials:

-

Cell line of interest (e.g., SK-N-MC)

-

Cell culture medium

-

This compound

-

Forskolin (or another adenylyl cyclase activator)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell culture and treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of H-89 (e.g., 0, 1, 5, 10, 20 µM) for 30-60 minutes.

-

Stimulation: Stimulate the cells with an appropriate concentration of forskolin (e.g., 10-30 µM) for 10-15 minutes to activate the cAMP/PKA pathway.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and re-probing: Strip the membrane and re-probe with the anti-total CREB antibody to confirm equal protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.

Conclusion

This compound is a valuable tool for studying cellular signaling; however, its utility as a specific PKA inhibitor is limited by its significant off-target effects. Researchers must exercise caution when interpreting data obtained using H-89 and should consider using complementary approaches, such as RNAi or other more selective PKA inhibitors, to validate their findings. This guide provides the necessary technical information to aid in the design of well-controlled experiments and the accurate interpretation of results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assayquant.com [assayquant.com]

- 9. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

H-89 Dihydrochloride: A Technical Guide for PKA Inhibition in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 Dihydrochloride is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] With an IC50 value for PKA in the nanomolar range, H-89 is a widely utilized tool in cell biology and pharmacology to investigate the roles of PKA in a multitude of cellular processes.[1] However, it is crucial for researchers to be aware of its potential off-target effects on other kinases, especially at higher concentrations.[2][3][4] This guide provides an in-depth overview of this compound, including its kinase selectivity profile, detailed experimental protocols for its use, and visualizations of the PKA signaling pathway and experimental workflows.

Core Mechanism of Action

Protein kinase A is a key enzyme in cellular signaling, activated by the second messenger cyclic adenosine monophosphate (cAMP).[5] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[5] These active subunits then phosphorylate target proteins on serine or threonine residues within a specific consensus sequence, thereby regulating a wide array of cellular functions, including gene expression, metabolism, and cell proliferation.[5][6]

H-89 exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PKA, thus preventing the phosphorylation of PKA substrates.[1]

Data Presentation: Kinase Selectivity Profile

While H-89 is a potent PKA inhibitor, it also exhibits inhibitory activity against other kinases, particularly at micromolar concentrations. The following table summarizes the inhibitory constants (IC50 or Ki) of this compound against a panel of kinases, providing a reference for its selectivity. Researchers should consider these off-target effects when designing experiments and interpreting results.

| Kinase | IC50 / Ki (nM) | Reference(s) |

| PKA (Protein Kinase A) | 48 - 135 | [1][3] |

| S6K1 (Ribosomal protein S6 kinase beta-1) | 80 | [3] |

| MSK1 (Mitogen- and stress-activated protein kinase 1) | 120 | [3] |

| ROCKII (Rho-associated coiled-coil containing protein kinase 2) | 270 | [3] |

| PKBα (Protein Kinase B alpha / AKT1) | 2600 | [3] |

| MAPKAP-K1b (MAPK-activated protein kinase 1B) | 2800 | [3] |

| PKG (cGMP-dependent protein kinase) | ~480 (10-fold less selective than for PKA) | [3] |

| PKC (Protein Kinase C) | >24,000 (>500-fold less selective than for PKA) | [3] |

| MLCK (Myosin light-chain kinase) | >24,000 (>500-fold less selective than for PKA) | [3] |

| CaMKII (Ca2+/calmodulin-dependent protein kinase II) | 29,700 | [2] |

| Casein Kinase I | 38,300 | [2] |

Experimental Protocols

Stock Solution Preparation

-

Reconstitution : this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 10 mM stock solution, dissolve 5.19 mg of this compound (MW: 519.28 g/mol ) in 1 mL of DMSO.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.

Western Blotting to Assess PKA Activity

This protocol describes how to use H-89 to inhibit PKA and assess the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), by Western blotting.

-

Cell Culture and Treatment :

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

The following day, pre-treat the cells with the desired concentration of this compound (typically 10-30 µM in cell culture) for 30-60 minutes. Include a vehicle control (DMSO) group.

-

Stimulate the cells with a PKA activator, such as Forskolin (10-50 µM) or a cell-permeable cAMP analog (e.g., 8-Br-cAMP), for 15-30 minutes. Include an unstimulated control group.

-

-

Cell Lysis :

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation and SDS-PAGE :

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKA substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate (e.g., anti-CREB) or a housekeeping protein (e.g., β-actin or GAPDH).

-

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of H-89 on cell viability or to screen for its potential cytotoxic effects.

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of H-89. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition :

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization :

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement :

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the concentration of H-89 to determine the IC50 value for cytotoxicity.

-

In Vitro PKA Kinase Activity Assay

This protocol provides a method to directly measure the inhibitory effect of H-89 on PKA activity in a cell-free system.

-

Reaction Setup :

-

Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2), a PKA-specific substrate peptide (e.g., Kemptide), and purified active PKA enzyme.

-

Add different concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

-

Initiation of Reaction :

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for detection).

-

-

Incubation :

-

Incubate the reaction at 30°C for a specific period (e.g., 10-30 minutes) during which the reaction is linear.

-

-

Termination of Reaction :

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

-

Detection of Phosphorylation :

-

If using radiolabeled ATP, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA format can be employed.

-

-

Data Analysis :

-

Calculate the percentage of PKA inhibition for each concentration of H-89.

-

Plot the inhibition percentage against the H-89 concentration to determine the IC50 value.

-

Mandatory Visualizations

PKA Signaling Pathway

References

H-89 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of H-89 Dihydrochloride, a widely used protein kinase inhibitor. This document is intended to serve as a valuable resource for researchers in academic and industrial settings engaged in signal transduction research and drug discovery.

Chemical and Physical Properties

This compound is a synthetic isoquinolinesulfonamide compound. It is a cell-permeable and reversible inhibitor of protein kinase A (PKA).[1][2] The dihydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride | [3] |

| Synonyms | PKA Inhibitor III, N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide, 2HCl | [1] |

| Molecular Formula | C₂₀H₂₀BrN₃O₂S · 2HCl | [3][4] |

| Molecular Weight | 519.28 g/mol | [1][2][3] |

| CAS Number | 130964-39-5 | [3] |

| Appearance | White to off-white solid/crystalline film | [5] |

| Purity | ≥98% (HPLC) | [3] |

| Melting Point | 195-200°C | [5] |

| Solubility | Water: up to 25 mMDMSO: up to 100 mM | [3][5] |

| Storage | Store at -20°C. Stock solutions are stable for up to 4 months at 4°C. | [1][4] |

Mechanism of Action

H-89 is a potent, ATP-competitive inhibitor of protein kinase A (PKA).[1] It acts by binding to the ATP pocket on the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.[4] While it is widely used as a selective PKA inhibitor, it is important to note that H-89 also exhibits inhibitory activity against several other kinases, particularly at higher concentrations. This off-target activity should be considered when interpreting experimental results.

Table 2: Inhibitory Activity of this compound against Various Kinases

| Kinase | IC₅₀ (nM) | Kᵢ (nM) | References |

| Protein Kinase A (PKA) | 135 | 48 | [3][6] |

| S6K1 | 80 | - | [3] |

| MSK1 | 120 | - | [3] |

| ROCKII | 270 | - | [3] |

| Protein Kinase Bα (PKBα/Akt) | 2600 | - | [3] |

| MAPKAP-K1b | 2800 | - | [3] |

| Protein Kinase G (PKG) | - | ~480 | [4] |

| Protein Kinase C (PKC) | - | ~31,700 | [1] |

| CaM Kinase II | - | ~29,700 | [1] |

| Myosin Light Chain Kinase (MLCK) | - | ~28,300 | [1] |

| Casein Kinase I | - | ~38,300 | [1] |

Signaling Pathways

H-89 primarily targets the Protein Kinase A (PKA) signaling pathway, a crucial cascade involved in numerous cellular processes.

References

- 1. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

H-89 Dihydrochloride: A Technical Guide for Researchers

An in-depth examination of the potent protein kinase A inhibitor, H-89 Dihydrochloride, for researchers, scientists, and drug development professionals. This guide covers its core attributes, mechanism of action, target selectivity, and detailed experimental protocols.

This compound is a well-characterized, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase (PKA).[1][2] It acts as a potent, ATP-competitive inhibitor, making it a valuable tool for investigating PKA-mediated signaling pathways.[1][2] This technical guide provides comprehensive information on its properties and applications in research.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note the distinction in CAS numbers between the dihydrochloride salt and the free base form of the compound.

| Property | Value | Citations |

| Product Name | This compound | [1][2] |

| Synonyms | N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide 2HCl | [1] |

| CAS Number | 130964-39-5 | [3][4][5] |

| CAS Number (Free Base) | 127243-85-0 | [5] |

| Molecular Formula | C₂₀H₂₀BrN₃O₂S · 2HCl | [1][6] |

| Molecular Weight | 519.28 g/mol | [1][4][5] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/ml) and Water (up to 25 mM) | [5][6] |

| Storage | Store at -20°C. Stock solutions are stable for up to 4 months at 4°C. | [2][6] |

Mechanism of Action and Target Selectivity

This compound functions by competitively binding to the ATP pocket on the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.[2] While it is a potent and selective inhibitor of PKA, it also exhibits inhibitory activity against other kinases, typically at higher concentrations.[2] The selectivity of this compound across a panel of kinases is detailed below.

| Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Citations |

| PKA | 48 | ~50 - 135 | [1][2][6] |

| S6K1 | - | 80 | |

| MSK1 | - | 120 | |

| ROCK-II | - | 270 | [1] |

| PKG | - | ~500 | [2] |

| PKCμ | - | ~500 | [2] |

| PKBα | - | 2600 | |

| MAPKAP-K1b | - | 2800 | |

| CaM Kinase II | 29,700 | - | [1] |

| Casein Kinase I | 38,300 | - | [1] |

| MLCK | 28,300 | - | [1] |

| PKC | 31,700 | - | [1] |

The cAMP/PKA Signaling Pathway

This compound is a critical tool for dissecting the cAMP/PKA signaling cascade. This pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). H-89 directly inhibits the PKA catalytic subunit, blocking all subsequent downstream events.

Experimental Protocols

This compound can be utilized in a variety of experimental settings to probe PKA function. Below are detailed protocols for a cell-based assay and an in vitro kinase assay.

Cell-Based Assay: Inhibition of Forskolin-Induced CREB Phosphorylation

This protocol describes how to assess the inhibitory effect of H-89 on PKA activity in a cellular context by measuring the phosphorylation of a known PKA substrate, CREB, via Western blotting. Forskolin is used to directly activate adenylyl cyclase, leading to a robust increase in cAMP and subsequent PKA activation.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell line of interest (e.g., SKNMC cells)

-

Appropriate cell culture medium and reagents

-

Forskolin

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound by dissolving 5.19 mg in 0.5 mL of DMSO.[2] Store at -20°C.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow, typically for 24 hours.

-

Pre-treatment: The following day, dilute the H-89 stock solution in a cell culture medium to the desired final working concentration (e.g., 10 µM to 30 µM).[2] Remove the old medium from the cells and replace it with the H-89-containing medium. Incubate for 30 minutes at 37°C.[2]

-

Stimulation: Prepare a stock solution of Forskolin in DMSO. Add Forskolin directly to the medium to a final concentration of 30 µM and incubate for an additional 10 minutes at 37°C.[2]

-

Cell Lysis: Immediately after stimulation, place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: Normalize protein samples, prepare them with Laemmli buffer, and resolve them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-CREB (Ser133) and total CREB overnight. The total CREB serves as a loading control for the CREB protein itself.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities for phospho-CREB and total CREB. A successful experiment will show a significant decrease in the phospho-CREB/total CREB ratio in H-89-treated samples compared to the Forskolin-only control.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of H-89 on PKA activity in a cell-free system.

Materials:

-

This compound

-

Recombinant active PKA catalytic subunit

-

PKA substrate (e.g., Kemptide or a recombinant protein substrate)

-

ATP (including radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other detection methods)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiometric assays, phosphospecific antibodies for ELISA/Western blot, or ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare H-89 Dilutions: Prepare a series of dilutions of this compound in the kinase reaction buffer to determine the IC₅₀ value.

-

Kinase Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase reaction buffer, the PKA substrate, and the desired concentration of H-89 (or vehicle control).

-

Initiate Reaction: Add recombinant PKA to the mixture and pre-incubate for 5-10 minutes at 30°C.

-

Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP. The final concentration of ATP should ideally be close to the Kₘ of PKA for ATP if determining competitive inhibition.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or SDS-PAGE loading buffer).

-

Detection and Analysis: Detect the amount of phosphorylated substrate using your chosen method. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity. For antibody-based methods, proceed with ELISA or Western blot protocols. Plot the percentage of kinase activity against the logarithm of H-89 concentration to calculate the IC₅₀ value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |PKA/G/C Inhibitor | TargetMol [targetmol.com]

- 5. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

H-89 Dihydrochloride: An In-depth Technical Guide on its Effect on Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 dihydrochloride is a widely utilized pharmacological agent in cell biology and signal transduction research. Initially characterized as a potent and selective inhibitor of Protein Kinase A (PKA), it has become an invaluable tool for dissecting the roles of PKA and other kinases in a multitude of cellular processes.[1] This technical guide provides a comprehensive overview of H-89's effects on protein phosphorylation, its mechanism of action, off-target activities, and detailed experimental protocols for its application.

Mechanism of Action

H-89 functions primarily as a competitive inhibitor of the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA.[1][2] By occupying this site, H-89 prevents the transfer of a phosphate group from ATP to the serine or threonine residues of PKA's substrate proteins, thereby inhibiting their phosphorylation and downstream signaling events. This inhibitory action is reversible.

Core Target and Off-Target Effects

While H-89 is most renowned for its potent inhibition of PKA, it is crucial for researchers to be aware of its off-target effects, especially at higher concentrations.[3] Understanding the full kinase inhibitory profile of H-89 is essential for the accurate interpretation of experimental results.

Quantitative Inhibitory Profile of this compound

The following table summarizes the inhibitory constants (IC50 and Ki) of H-89 against its primary target, PKA, and a range of other kinases. This data highlights the compound's selectivity and potential for off-target interactions.

| Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| Primary Target | |||

| Protein Kinase A (PKA) | 48 - 135 | 48 | [4][5][6][7] |

| Off-Target Kinases | |||

| S6 Kinase 1 (S6K1) | 80 | [5][6] | |

| Mitogen- and stress-activated protein kinase 1 (MSK1) | 120 | [5][6] | |

| Rho-associated coiled-coil containing protein kinase II (ROCKII) | 270 | [5][6] | |

| Protein Kinase Bα (PKBα / Akt) | 2600 | [5] | |

| MAPK-activated protein kinase 1b (MAPKAP-K1b) | 2800 | [5] | |

| Protein Kinase G (PKG) | ~500 | [7] | |

| Protein Kinase Cμ (PKCμ) | ~500 | [7] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.[2]

Signaling Pathways Modulated by H-89

The inhibitory action of H-89 on PKA and its off-target kinases leads to the modulation of numerous signaling pathways critical for cellular function.

The cAMP/PKA Signaling Pathway

The canonical pathway affected by H-89 is the cyclic adenosine monophosphate (cAMP)-dependent PKA pathway. Upon stimulation by various extracellular signals, adenylyl cyclase produces cAMP, which then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a wide array of substrate proteins, regulating processes such as gene expression, metabolism, and cell growth. H-89 directly blocks the activity of these catalytic subunits.

Other Affected Pathways

Due to its off-target effects, H-89 can also influence other signaling cascades:

-

TGF-β Signaling: H-89 has been shown to block TGF-β-induced PKA activation.[8]

-

mTOR Signaling: Interestingly, H-89 can render the phosphorylation of S6K1 and Akt resistant to mTOR inhibitors, suggesting a complex interplay with the mTOR pathway.[9][10][11]

-

ROCK Signaling: H-89 can inhibit ROCKII, which may contribute to its effects on cell morphology and survival.[12]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of H-89 on protein phosphorylation.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 of H-89 against a specific kinase in a cell-free system.

Materials:

-

Purified active kinase of interest

-

Kinase-specific substrate peptide

-

This compound stock solution (e.g., 10 mM in DMSO)

-

ATP (radioactive [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of H-89 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and the various concentrations of H-89 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure luminescence.[13]

-

Plot the percentage of kinase activity against the logarithm of the H-89 concentration to determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation in Cultured Cells

This protocol allows for the detection of changes in the phosphorylation status of specific proteins within cells treated with H-89.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphatase and protease inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Treat the cells with various concentrations of H-89 (e.g., 10-30 µM) or vehicle control for the desired duration.[7] In some experiments, cells may be stimulated with an agonist (e.g., forskolin to activate PKA) following H-89 pretreatment.[7]

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase and protease inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

Mass Spectrometry-Based Phosphoproteomics

For a global and unbiased analysis of H-89's effects on protein phosphorylation, a mass spectrometry-based phosphoproteomics approach can be employed.[3]

Materials:

-

Cultured cells treated with H-89 as described above.

-

Lysis buffer with phosphatase and protease inhibitors.

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Enrich for phosphopeptides using TiO₂ or Fe-IMAC chromatography.

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Identify and quantify the phosphopeptides using specialized software. This involves searching the acquired MS/MS spectra against a protein sequence database.

-

Perform bioinformatics analysis to identify phosphorylation sites and proteins that are significantly altered in abundance upon H-89 treatment.

Conclusion and Best Practices

This compound is a powerful tool for studying protein phosphorylation, particularly in the context of PKA signaling. However, its utility is maximized when used with a clear understanding of its mechanism of action and potential off-target effects.

Key Considerations for Researchers:

-

Concentration: Use the lowest effective concentration of H-89 to minimize off-target effects. In vivo effects on PKA substrate phosphorylation are often observed in the 10-30 µM range.[7]

-

Controls: Always include appropriate vehicle controls (e.g., DMSO) in experiments.

-

Data Interpretation: Be mindful of the known off-target kinases of H-89 when interpreting results, as observed effects may not be solely attributable to PKA inhibition.[3]

By adhering to these best practices and employing the detailed protocols outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the complex roles of protein phosphorylation in health and disease.

References

- 1. H-89 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. H89 dihydrochloride, Kinase inhibitor (CAS 130964-39-5) | Abcam [abcam.com]

- 7. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 8. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

Investigating Downstream Targets of PKA using H-89: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the small molecule inhibitor H-89 to investigate the downstream targets of Protein Kinase A (PKA). PKA is a crucial enzyme that regulates a multitude of cellular processes, making its signaling pathways a significant area of research in both basic science and drug development.[1][2] H-89, a potent and cell-permeable inhibitor of PKA, has been widely utilized to dissect these pathways.[3][4][5] This document details the mechanism of action of H-89, its selectivity, and potential off-target effects. Furthermore, it presents quantitative data on PKA-dependent and -independent phosphorylation events modulated by H-89 and provides detailed experimental protocols for key assays.

The PKA Signaling Pathway and H-89 Inhibition

The PKA signaling cascade is a central signal transduction pathway in eukaryotic cells, mediating the effects of numerous hormones and neurotransmitters.[2] The pathway is initiated by the binding of extracellular ligands to G-protein coupled receptors (GPCRs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a wide array of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating diverse cellular responses.

H-89 acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream targets.[5] It is a widely used tool to probe the physiological roles of PKA signaling.

Quantitative Data on H-89 Activity

Inhibitory Potency and Selectivity of H-89

While H-89 is a potent PKA inhibitor, it is crucial to acknowledge its off-target effects, as it can inhibit other kinases, particularly at higher concentrations.[6] The table below summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of H-89 for PKA and a selection of other kinases. This data is essential for designing experiments with appropriate H-89 concentrations to maximize PKA-specific inhibition and for interpreting results in the context of potential off-target effects.

| Kinase | Ki / IC50 (nM) | Reference |

| PKA | 48 | [3][4] |

| PKG | 480 | [5] |

| S6K1 | 80 | |

| MSK1 | 120 | |

| ROCKII | 270 | |

| PKBα | 2600 | |

| MAPKAP-K1b | 2800 |

This table is not exhaustive and represents a selection of known off-targets.

Phosphoproteomic Analysis of H-89 Treated Cells

A quantitative phosphoproteomic study by Limbutara et al. (2019) provided a global view of the effects of H-89 on protein phosphorylation in both PKA-intact and PKA-null mouse collecting duct cells.[1][7][8] This approach allows for the identification of direct and indirect downstream targets of PKA, as well as PKA-independent effects of H-89. The study identified numerous phosphorylation sites that were significantly altered in response to H-89 treatment.

Table 2.1: Selected PKA-Dependent Downstream Targets Inhibited by H-89

This table highlights a selection of proteins whose phosphorylation is decreased by H-89 in PKA-intact cells but not in PKA-null cells, strongly suggesting they are direct or indirect downstream targets of PKA.

| Protein | Gene | Phosphorylation Site | Function |

| Serine/threonine-protein kinase Sgk1 | Sgk1 | S339 | Regulation of ion channels and transporters |

| 14-3-3 protein epsilon | Ywhae | S255 | Signal transduction, cell cycle regulation |

| cAMP-specific 3',5'-cyclic phosphodiesterase 4D | Pde4d | S103 | cAMP degradation, signal termination |

| Myosin light chain kinase, smooth muscle | Mylk | S991 | Muscle contraction |

| Ryanodine receptor 2 | Ryr2 | S2808 | Calcium release from sarcoplasmic reticulum |

Table 2.2: Selected PKA-Independent Phosphorylation Changes Induced by H-89

This table shows a selection of proteins whose phosphorylation is altered by H-89 in both PKA-intact and PKA-null cells, indicating off-target effects of the inhibitor.

| Protein | Gene | Phosphorylation Site | Effect of H-89 | Putative Off-Target Kinase |

| Ribosomal protein S6 kinase alpha-1 | Rps6ka1 | S380 | Decreased | RSK |

| Myosin light chain 12A | Myl12a | S19 | Decreased | ROCK |

| Eukaryotic translation initiation factor 4E-binding protein 1 | Eif4ebp1 | S65 | Decreased | S6K1 |

| Glycogen synthase kinase-3 beta | Gsk3b | S9 | Increased | - |

| AMP-activated protein kinase catalytic subunit alpha-1 | Prkaa1 | T172 | Decreased | AMPK |

The data in these tables are based on the findings of Limbutara et al. (2019) and represent a subset of the identified targets for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of PKA using H-89.

Cell Culture and H-89 Treatment

Objective: To treat cultured cells with H-89 to inhibit PKA activity.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

H-89 dihydrochloride (stock solution typically 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

DMSO (vehicle control)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).[9]

-

Prepare fresh working solutions of H-89 in complete culture medium at the desired final concentrations (e.g., 1, 10, 30 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing H-89 or the vehicle control to the cells.

-

Incubate the cells for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream event being investigated.

-

After incubation, proceed with cell lysis for downstream applications such as Western blotting or phosphoproteomics.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-89 | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]

- 5. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 6. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]

Methodological & Application

Optimal H-89 Dihydrochloride Concentration for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 Dihydrochloride is a potent, cell-permeable, and reversible inhibitor of Protein Kinase A (PKA).[1] It acts as a competitive inhibitor of the ATP-binding site on the PKA catalytic subunit.[2] While highly selective for PKA, it is crucial to recognize that at higher concentrations, H-89 can inhibit other kinases.[2][3][4] These application notes provide a comprehensive guide to determining and utilizing the optimal H-89 concentration for your specific cell culture experiments.

Data Presentation

Inhibitor Specificity and Potency

H-89 exhibits high potency for PKA, but also affects other kinases at various concentrations. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-89 against a range of kinases.

| Kinase | Ki (nM) | IC50 (nM) |

| Protein Kinase A (PKA) | 48 [1][5] | 135 [3][4] |

| S6 Kinase 1 (S6K1) | 80[3][4] | |

| Mitogen- and Stress-activated Protein Kinase 1 (MSK1) | 120[3][4] | |

| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | 270[3][4] | |

| Protein Kinase Bα (PKBα/Akt) | 2600[3][4] | |

| Mitogen-activated Protein Kinase-activated Protein Kinase-1b (MAPKAP-K1b) | 2800[3][4] | |

| Protein Kinase G (PKG) | 480 | |

| Protein Kinase C (PKC) | 31700 | |

| Myosin Light Chain Kinase (MLCK) | 28300 | |

| Calmodulin Kinase II | 29700 | |

| Casein Kinase I | 38300 | |

| Casein Kinase II | >100000 |

Data compiled from multiple sources.[1][2][3][4][5][6]

Recommended Working Concentrations in Various Cell Lines

The optimal concentration of H-89 can vary significantly between cell types and experimental conditions. Below is a summary of concentrations used in published studies.

| Cell Line | Application | Concentration (µM) | Incubation Time |

| CHO | Growth Inhibition Assay | 10 | 1 hour |

| SK-N-MC | Functional Assay | 30 | 24 hours |

| PC12D | Inhibition of forskolin-induced phosphorylation | 30 | 1 hour pre-treatment |

| Human Embryonic Stem Cells (hESCs) | Enhance survival and clonogenicity | 3 - 6 | 1 day |

| ARPE-19 | Inhibition of TGF-β1-induced PKA activation | Not specified | Pre-treatment |

| Caco-2 | Growth Inhibition | Dose-dependent | Not specified |

| SW480 | Induction of apoptosis (with GTN) | 10 | 48 hours |

This table serves as a guideline. The optimal concentration for any given experiment must be determined empirically.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at concentrations up to 100 mM (51.93 mg/mL).

-

To prepare a 20 mM stock solution, dissolve 5.19 mg of this compound powder in 0.5 mL of DMSO.[6]

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7][8]

Protocol for Determining Optimal H-89 Concentration using an MTT Assay

This protocol is designed to determine the cytotoxic effects of H-89 on a specific cell line, which is crucial for selecting a sub-toxic concentration for functional assays.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 20 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Preparation of H-89 Dilutions: Prepare a series of dilutions of H-89 in complete culture medium from your stock solution. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest H-89 concentration).

-

Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of H-89.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[10]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against H-89 concentration to determine the IC50 value and to select a non-toxic concentration for subsequent experiments.

General Protocol for Cell Treatment with H-89

Methodology:

-

Culture cells to the desired confluency.

-

Prepare the working concentration of H-89 by diluting the stock solution in fresh, pre-warmed cell culture medium. For working concentrations of 10-20 µM, a 1:2000 to 1:1000 dilution of a 20 mM stock is appropriate.[6]

-

Remove the existing medium from the cells and replace it with the H-89-containing medium.

-

Incubate the cells for the desired period. For inhibition of PKA activity, a pre-incubation time of 30 minutes to 1 hour is common before adding a PKA agonist like forskolin.[6]

-

After incubation, proceed with your downstream analysis, such as Western blotting for target protein phosphorylation (e.g., CREB).[6]

Signaling Pathways and Mechanisms of Action

PKA Signaling Pathway Inhibition by H-89

H-89 primarily targets the PKA signaling pathway. The canonical PKA pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein). H-89 competitively binds to the ATP site on the PKA catalytic subunit, preventing the phosphorylation of its substrates.

Caption: H-89 inhibits the PKA signaling pathway.

Off-Target Effects of H-89

It is imperative for researchers to be aware of the off-target effects of H-89, especially at higher concentrations. H-89 has been shown to inhibit ROCK, which can influence cell morphology and survival.[3][11][12] Additionally, H-89 can affect the Akt/PKB signaling pathway.[11] Therefore, attributing an observed cellular effect solely to PKA inhibition when using H-89 requires careful consideration and potentially the use of additional, structurally different PKA inhibitors for validation.

Caption: Off-target effects of this compound.

Experimental Workflow for Using H-89

The following diagram outlines a logical workflow for incorporating H-89 into cell culture experiments.

Caption: Experimental workflow for H-89 application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-89 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 7. This compound |PKA/G/C Inhibitor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: H-89 Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-89 Dihydrochloride is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase A (PKA).[1] It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[2] With a Ki (inhibition constant) of approximately 48 nM, it is a highly selective agent for studying the roles of PKA in various cellular processes.[1][3][4] While highly selective for PKA, it's important to note that at higher concentrations, H-89 can also inhibit other kinases, including S6K1, MSK1, ROCK-II, and PKBα.[4][5][6] These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and its mechanism of action.

Solubility Information

The solubility of this compound can vary between different batches and suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in water. Gentle warming and sonication can aid in dissolution.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 10 - 200 | ~19 - 385 | Highly soluble. Some sources report up to 200 mg/mL.[1] It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[4][7] |

| Water | <1 - 25 | <1.9 - 48 | Solubility is significantly lower than in DMSO.[3][5] Dissolution may require sonication and warming up to 80°C.[7] |

Note: The molecular weight of this compound is 519.28 g/mol .

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for maintaining the activity of this compound.

3.1. Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

3.2. Protocol for 20 mM DMSO Stock Solution:

-

Weigh out 5.19 mg of this compound powder.

-

Add 0.5 mL of anhydrous, sterile DMSO to the powder.[2]

-

Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C for 10 minutes can assist in dissolution.[3]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][5]

-

Store the aliquots at -20°C or -80°C. The solution is stable for at least 3 months at -20°C and up to 2 years at -80°C.[2][7]

In Vitro Inhibition of PKA Activity in Cell Culture

This protocol provides a general guideline for treating cultured cells with H-89 to inhibit PKA signaling, often assessed by the phosphorylation status of downstream targets like CREB (cAMP response element-binding protein).

4.1. Materials:

-

Cultured cells (e.g., SKNMC, PC12)

-

Complete cell culture medium

-

This compound stock solution (e.g., 20 mM in DMSO)

-

PKA agonist (e.g., Forskolin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Reagents for Western blotting and antibodies against phospho-CREB and total CREB.

4.2. Protocol:

-

Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Prepare the working concentration of H-89 by diluting the DMSO stock solution in a complete culture medium. A typical working concentration ranges from 10 µM to 30 µM.[2] For example, to make a 20 µM working solution from a 20 mM stock, dilute 1:1000.

-

Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of H-89. Include a vehicle control (medium with the same percentage of DMSO used for the H-89 treatment).

-

Pre-incubate the cells with H-89 for 30 to 60 minutes.[2][4]

-

To activate the PKA pathway, add a PKA agonist like Forskolin (e.g., at a final concentration of 10-30 µM) directly to the medium and incubate for an additional 10-30 minutes.[2]

-

After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Analyze the cell lysates by Western blot to assess the phosphorylation of PKA substrates, such as CREB at Ser133.[2]

Diagrams

Signaling Pathway of PKA Inhibition by H-89

Caption: Mechanism of H-89 inhibiting the PKA signaling pathway.

Experimental Workflow for In Vitro PKA Inhibition Assay

Caption: A typical workflow for studying PKA inhibition in cultured cells.

References

- 1. H-89, Dihydrochloride A cell-permeable, selective, reversible, ATP-competitive and potent inhibitor of protein kinase A (Ki = 48 nM). | 127243-85-0 [sigmaaldrich.com]

- 2. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Autophagy | PKA | S6 Kinase | TargetMol [targetmol.com]

- 6. H 89 dihydrochloride | Protein Kinase A | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

Live-Cell Imaging with H-89 Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing H-89 Dihydrochloride, a potent and cell-permeable protein kinase A (PKA) inhibitor, in live-cell imaging studies. This document outlines the mechanism of action, key applications, detailed experimental protocols, and critical considerations for successful and reproducible imaging experiments.

Introduction to this compound

H-89 is a widely used pharmacological tool for investigating the roles of the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway in various cellular processes. It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA.[1][2] Understanding the dynamics of PKA signaling in real-time through live-cell imaging can provide invaluable insights into cellular physiology and disease pathology.

Mechanism of Action and Cellular Effects

H-89 primarily targets the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream substrates.[2] The cAMP/PKA pathway is a crucial signaling cascade that regulates a multitude of cellular functions, including gene expression, metabolism, cell growth, and differentiation.

It is critical for researchers to be aware of the off-target effects of H-89, especially in the context of live-cell imaging where subtle perturbations can lead to significant artifacts. H-89 has been shown to inhibit other kinases and affect ion channel activities. Therefore, careful experimental design and appropriate controls are paramount.

Signaling Pathway of H-89 Action

The following diagram illustrates the primary mechanism of action of H-89 in the context of the cAMP/PKA signaling pathway.

Caption: Mechanism of H-89 in the cAMP/PKA signaling pathway.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of H-89 against its primary target, PKA, and several known off-targets. This data is crucial for designing experiments with appropriate concentrations to maximize PKA inhibition while minimizing off-target effects.

| Kinase/Target | IC50 (nM) | Reference |

| PKA | 48 - 135 | [3] |

| S6K1 | 80 | [3] |

| MSK1 | 120 | [3] |

| ROCKII | 270 | [3] |

| PKBα (Akt) | 2600 | [3] |

| MAPKAP-K1b | 2800 | [3] |

Experimental Protocols for Live-Cell Imaging

Successful live-cell imaging with H-89 requires careful attention to experimental parameters to maintain cell health and minimize artifacts.

Reagent Preparation and Storage

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a stock solution of 10-20 mM.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[4]

-

Working Solution: Prepare a fresh working solution by diluting the stock solution in pre-warmed cell culture medium immediately before use.

General Live-Cell Imaging Protocol

This protocol provides a general framework. Optimization for specific cell types and experimental goals is recommended.

Caption: General workflow for live-cell imaging with H-89.

Detailed Steps:

-

Cell Culture: Plate cells of interest onto imaging-grade glass-bottom dishes or chamber slides. Ensure the cell density is appropriate for the desired imaging experiment (e.g., 50-70% confluency).

-

Incubation: Culture cells under standard conditions (37°C, 5% CO2) for 24-48 hours to allow for adherence and recovery.

-

H-89 Treatment:

-

Prepare the desired concentration of H-89 in pre-warmed, serum-free or complete medium. A common starting concentration for live-cell imaging is 10 µM, with a range of 1-20 µM often used.

-

Gently replace the existing medium with the H-89-containing medium.

-

Pre-incubate the cells with H-89 for 30-60 minutes in the incubator before imaging. This allows for sufficient time for the inhibitor to penetrate the cells and inhibit PKA.

-

-

Live-Cell Imaging:

-

Transfer the imaging dish to the microscope stage equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

-

Allow the sample to equilibrate on the microscope stage for at least 15-20 minutes before starting image acquisition to minimize thermal drift.

-

Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

-

For time-lapse experiments, determine the optimal imaging interval based on the dynamics of the process being studied.

-

-

Controls:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve H-89.

-

Untreated Control: Observe cells in normal culture medium.

-

Positive Control (optional): Use a known activator of the PKA pathway (e.g., Forskolin) to confirm the inhibitory effect of H-89 on a specific downstream event.

-

Cell-Type Specific Recommendations

-

HeLa Cells: A concentration of 10-20 µM H-89 for 30-60 minutes is often effective for inhibiting PKA-mediated events. HeLa cells are relatively robust and can tolerate imaging for several hours.

-

SK-N-MC Neuroblastoma Cells: A concentration of 10 µM H-89 has been shown to be effective in this cell line.[4] These cells may be more sensitive to phototoxicity, so careful optimization of imaging parameters is crucial.

-

Primary Neurons: Primary neurons are highly sensitive to their environment. Use a lower concentration range of H-89 (1-5 µM) and minimize imaging duration and light exposure. Ensure the use of a neuron-specific, phenol red-free imaging medium.

Troubleshooting and Considerations

Phototoxicity

Phototoxicity is a major concern in live-cell imaging and can manifest as cell blebbing, vacuolization, or cell death.

-

Mitigation Strategies:

-

Use the lowest possible excitation light intensity.

-

Minimize exposure time.

-

Increase the time interval between image acquisitions.

-

Use fluorescent proteins or dyes with longer excitation wavelengths (e.g., red or far-red) as they are generally less phototoxic.

-

Off-Target Effects

Given that H-89 can inhibit other kinases, it is important to consider the potential for off-target effects influencing the observed phenotype.

-

Validation Strategies:

-

Use a second, structurally different PKA inhibitor (e.g., KT5720) to confirm that the observed effect is due to PKA inhibition.

-

Employ genetic approaches, such as siRNA-mediated knockdown of PKA subunits, to validate the pharmacological findings.

-

Carefully analyze the cellular phenotype for any known effects of inhibiting off-target kinases.

-

Experimental Design Logic

The following diagram outlines the logical flow for designing a robust live-cell imaging experiment with H-89, incorporating necessary controls.

Caption: Logical workflow for a well-controlled H-89 experiment.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the dynamic roles of PKA in living cells, leading to a deeper understanding of fundamental biological processes.

References

Troubleshooting & Optimization

H-89 Dihydrochloride Off-Target Effects: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of H-89 Dihydrochloride. H-89 is widely used as a potent inhibitor of Protein Kinase A (PKA), however, it is crucial to be aware of its interactions with other kinases to ensure accurate experimental interpretation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How selective is H-89 for PKA?

A1: While H-89 is a potent inhibitor of PKA, it is not entirely selective and has been shown to inhibit other kinases, some with comparable potency.[2][4] For instance, it also demonstrates significant inhibitory activity against S6K1, MSK1, and ROCKII.[5] Therefore, attributing an observed effect solely to PKA inhibition when using H-89 requires caution and validation with other experimental approaches.[2]

Q2: What are the major off-target kinases affected by H-89?

A2: Besides PKA, H-89 has been documented to inhibit a range of other kinases, including but not limited to:

-

Ribosomal S6 Kinase 1 (S6K1)

-

Mitogen- and Stress-activated Kinase 1 (MSK1)

-

Rho-associated coiled-coil containing protein Kinase II (ROCKII)

-

Protein Kinase Bα (PKBα/Akt)

-

MAPK-activated Protein Kinase 1b (MAPKAP-K1b)

The inhibitory potency against these kinases varies, and a summary of reported IC50 and Ki values can be found in the data table below.

Q3: My experimental results with H-89 are not what I expected. Could this be due to off-target effects?

A3: Yes, unexpected results are a common issue when the off-target profile of a kinase inhibitor is not considered. If you observe phenotypes that cannot be explained by PKA inhibition alone, it is highly probable that one or more off-target kinases are being affected. For example, effects on cell migration or cytoskeletal arrangement could be linked to ROCKII inhibition, while alterations in protein synthesis and cell growth might be influenced by S6K1 inhibition. We recommend consulting the signaling pathway diagrams and the quantitative data table to identify potential off-target kinases that might be responsible for the observed effects.

Q4: How can I validate that the observed effect in my experiment is due to PKA inhibition and not an off-target effect of H-89?

A4: To confirm the specific involvement of PKA, it is advisable to use multiple, structurally distinct PKA inhibitors.[2] Additionally, employing non-pharmacological methods such as siRNA or shRNA to knockdown PKA expression can provide more definitive evidence. Comparing the results from these different approaches can help to parse the specific effects of PKA inhibition from the off-target effects of H-89.

Quantitative Data Summary: this compound Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of H-89 against its primary target, PKA, and several known off-target kinases. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are provided to allow for a quantitative comparison of potency.

| Kinase Target | IC50 (µM) | Ki (µM) |

| PKA | 0.14 | 0.048 |

| S6K1 | 0.08 | |

| MSK1 | 0.12 | |

| ROCKII | 0.27 | |

| PKBα (Akt) | 2.6 | |

| MAPKAP-K1b | 2.8 |

Data compiled from multiple sources.[5][6][7] Values can vary depending on the experimental conditions.

Troubleshooting Guide

This section provides guidance on how to address common issues that may arise during experiments with H-89.

Issue 1: Inconsistent results between experiments.

-

Possible Cause: Variability in the final concentration of H-89 due to preparation and storage. This compound is typically dissolved in DMSO to create a stock solution.[3] Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.

-

Troubleshooting Steps:

-

Prepare fresh stock solutions of H-89 in DMSO.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or lower for long-term stability.[3]

-

Always perform a final dilution in aqueous buffer immediately before use.

-

Issue 2: Observed cellular phenotype does not align with known PKA functions.

-

Possible Cause: The phenotype is a result of inhibiting one or more off-target kinases.

-

Troubleshooting Steps:

-

Refer to the quantitative data table to identify off-target kinases that are inhibited by H-89 in the concentration range you are using.

-

Examine the signaling pathway diagrams provided below to understand the potential downstream consequences of inhibiting these off-target kinases.

-

Use a more selective inhibitor for the suspected off-target kinase as a positive control in your experiments to see if it recapitulates the observed phenotype.

-

Employ a rescue experiment. For example, if you suspect S6K1 inhibition is causing the effect, try to express a constitutively active form of S6K1 to see if it reverses the H-89-induced phenotype.

-